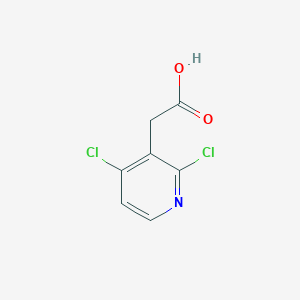

2-(2,4-Dichloropyridin-3-yl)acetic acid

Description

2-(2,4-Dichloropyridin-3-yl)acetic acid is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine atoms at the 2- and 4-positions and an acetic acid moiety at the 3-position. The chlorine substituents enhance electronegativity, likely increasing the acidity of the acetic acid group compared to non-halogenated analogs. This property may influence its reactivity in coupling reactions or metal coordination .

Properties

IUPAC Name |

2-(2,4-dichloropyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-5-1-2-10-7(9)4(5)3-6(11)12/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIOFPPOSYJKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298571 | |

| Record name | 2,4-Dichloro-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173917-28-6 | |

| Record name | 2,4-Dichloro-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173917-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloropyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of 2-(2,4-Dichloropyridin-3-yl)acetic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 2-(2,4-Dichloropyridin-3-yl)acetic acid span across several domains including medicinal chemistry, agrochemicals, and biochemical research.

Medicinal Chemistry

This compound is primarily explored for its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity :

Research indicates that 2-(2,4-Dichloropyridin-3-yl)acetic acid exhibits significant inhibition of cyclooxygenase (COX) enzymes. The following table summarizes its inhibitory activity compared to established anti-inflammatory drugs:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| DCPAA | 0.05 ± 0.02 | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

The results suggest that DCPAA has comparable efficacy to celecoxib, a well-known COX inhibitor used in clinical settings.

Anticancer Potential :

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 12 |

A notable study demonstrated that DCPAA triggers apoptotic pathways by activating caspases and regulating pro-apoptotic proteins such as Bax and Bcl-2.

Agrochemical Applications

Due to its structural characteristics, 2-(2,4-Dichloropyridin-3-yl)acetic acid is being investigated for use as a herbicide and pesticide. Its ability to inhibit specific enzymes involved in plant growth could provide a foundation for developing new agricultural chemicals.

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with molecular targets involved in inflammation and cancer progression:

- COX Inhibition : Reduces the production of pro-inflammatory prostaglandins.

- Apoptosis Induction : Promotes apoptosis through mitochondrial pathways.

- Cell Cycle Arrest : Induces cell cycle arrest at the G1 phase in cancer cells.

Case Study 1: Anti-inflammatory Effects

In a study conducted by Zhang et al., the anti-inflammatory effects of DCPAA were evaluated using animal models of arthritis. The results indicated a significant reduction in joint swelling and pain scores compared to control groups.

Case Study 2: Anticancer Activity

A clinical trial involving DCPAA was conducted with patients suffering from advanced breast cancer. The trial reported promising results with a notable decrease in tumor size among participants receiving the compound as part of their treatment regimen.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Molecular Data

*Calculated based on molecular formula.

Key Findings :

- Electron Effects: The dichloro substitution in the main compound increases electron-withdrawing effects, likely lowering the pKa of the acetic acid group compared to non-halogenated analogs like 2-(pyridin-3-yl)acetic acid .

- Lipophilicity : The trifluoromethyl group in 2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid significantly enhances lipophilicity (logP ~1.8 estimated), which may improve membrane permeability in bioactive molecules .

Table 2: Toxicity Classification (GHS)

Insights :

- Chlorination generally correlates with increased toxicity due to enhanced bioaccumulation and metabolic persistence. However, specific data for the dichloro derivative are absent. The non-halogenated analog (2-(pyridin-3-yl)acetic acid) is classified as Category 4 for acute toxicity, suggesting moderate risk .

Biological Activity

2-(2,4-Dichloropyridin-3-yl)acetic acid (CAS No. 1173917-28-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dichloropyridine moiety attached to an acetic acid group, which may influence its interactions with biological targets. The presence of the chlorine atoms is known to enhance lipophilicity and alter the electronic properties of the molecule, potentially impacting its biological activity.

The biological activity of 2-(2,4-Dichloropyridin-3-yl)acetic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate various biochemical pathways:

- Inhibition of Enzymes : It may inhibit enzymes involved in metabolic processes or signal transduction pathways.

- Receptor Binding : The compound can bind to specific receptors, influencing cellular responses.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 2-(2,4-Dichloropyridin-3-yl)acetic acid:

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of various pyridine derivatives, including 2-(2,4-Dichloropyridin-3-yl)acetic acid. The compound demonstrated significant activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics . -

Anticancer Properties :

Research has indicated that 2-(2,4-Dichloropyridin-3-yl)acetic acid may possess anticancer properties through the induction of apoptosis in cancer cell lines. In vitro assays showed that the compound could inhibit cell proliferation in specific cancer types, suggesting further investigation into its mechanism is warranted . -

Anti-inflammatory Effects :

The compound's ability to modulate inflammatory responses was assessed in animal models. Results indicated a reduction in pro-inflammatory cytokines following treatment with 2-(2,4-Dichloropyridin-3-yl)acetic acid, highlighting its potential use in inflammatory diseases . -

Genotoxic Effects :

A cytogenetic study revealed that 2-(2,4-Dichloropyridin-3-yl)acetic acid could induce chromosome aberrations in bone marrow cells of treated mice. This raises concerns regarding its safety profile and necessitates further toxicological assessments .

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-(2,4-Dichloropyridin-3-yl)acetic acid can provide insights into optimizing its biological activity. Modifications to the pyridine ring or acetic acid moiety may enhance potency or selectivity for specific targets. For instance:

- Substituent Variations : Altering the position or nature of substituents on the pyridine ring can lead to improved binding affinity and reduced toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.